Nlrp3-IN-14

Description

NLRP3-IN-14 is a small-molecule inhibitor targeting the NLRP3 inflammasome, a critical component of the innate immune system implicated in inflammatory diseases such as Alzheimer’s, atherosclerosis, and gout. Its chemical structure (C₆H₃Cl₂N₃, molecular weight: 188.01 g/mol) features a dichlorinated pyrrolo-triazine core, which is essential for binding to the NLRP3 protein and suppressing its activation . The compound is synthesized via a multi-step reaction involving 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine and 5-cyclobutyl-1H-pyrazol-3-amine under optimized conditions using N-ethyl-N,N-diisopropylamine and DMF as solvents .

Characterization of this compound adheres to IUPAC guidelines, with full spectral validation (¹H/¹³C NMR, HRMS) confirming its purity (>95%) and structural integrity . Key physicochemical properties include a Log S value of -3.35 (indicating moderate solubility) and a topological polar surface area (TPSA) of 61.9 Ų, suggesting reasonable membrane permeability . Its biological activity is reflected in a high synthetic accessibility score (3.56/5), making it a viable candidate for preclinical development .

Properties

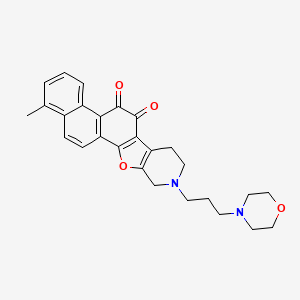

Molecular Formula |

C27H28N2O4 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

18-methyl-6-(3-morpholin-4-ylpropyl)-3-oxa-6-azapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),2(10),4(9),14,16,18,20-heptaene-11,12-dione |

InChI |

InChI=1S/C27H28N2O4/c1-17-4-2-5-19-18(17)6-7-21-23(19)25(30)26(31)24-20-8-11-29(16-22(20)33-27(21)24)10-3-9-28-12-14-32-15-13-28/h2,4-7H,3,8-16H2,1H3 |

InChI Key |

YKKLCIHTCPISDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)CCCN6CCOCC6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3-IN-14 involves several key steps, typically starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route often includes:

Formation of the Core Structure: This step involves the construction of the basic molecular framework through a series of condensation and cyclization reactions.

Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups that enhance the compound’s binding affinity and selectivity for the NLRP3 inflammasome. These modifications are achieved through reactions such as alkylation, acylation, and halogenation under controlled conditions.

Industrial Production Methods

For large-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. Key considerations include:

Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize yield.

Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Nlrp3-IN-14 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.

Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and activity.

Substitution: Commonly used to introduce or replace functional groups, improving the compound’s binding affinity and selectivity.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reducing Agents: Including sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I).

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against the NLRP3 inflammasome.

Scientific Research Applications

Nlrp3-IN-14 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool to study the structure-activity relationship of NLRP3 inhibitors.

Biology: Helps in understanding the role of the NLRP3 inflammasome in various biological processes, including inflammation and immune response.

Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis, gout, and type 2 diabetes.

Industry: Utilized in the development of new anti-inflammatory drugs and therapeutic agents.

Mechanism of Action

Nlrp3-IN-14 exerts its effects by selectively inhibiting the NLRP3 inflammasome. The mechanism involves:

Binding to the NLRP3 Protein: this compound binds to the NLRP3 protein, preventing its oligomerization and subsequent activation.

Inhibition of Caspase-1 Activation: By inhibiting NLRP3, the compound prevents the activation of caspase-1, an enzyme crucial for the processing and release of IL-1β and IL-18.

Reduction of Cytokine Release: This inhibition leads to a decrease in the release of pro-inflammatory cytokines, thereby reducing inflammation.

Comparison with Similar Compounds

Key Observations :

- This compound and NLRP3-IN-11 share a pyrrolo-triazine backbone but differ in substituents; the former’s dichloro and cyclobutyl groups enhance hydrophobic interactions with NLRP3’s NACHT domain .

- MCC950 and CY-09 adopt entirely distinct scaffolds (sulfonylurea and indole-carboxylate, respectively), highlighting the structural diversity of NLRP3 inhibitors .

Functional and Potency Comparison

Key Observations :

- MCC950 exhibits superior potency (IC₅₀ = 7 nM) but lower solubility than this compound, limiting its use in oral formulations .

- This compound balances moderate potency with favorable solubility and bioavailability, positioning it as a candidate for chronic inflammatory conditions requiring sustained dosing .

Biological Activity

Nlrp3-IN-14 is a small molecule inhibitor specifically targeting the NLRP3 inflammasome, a critical component of the innate immune system involved in the activation of inflammatory responses. The NLRP3 inflammasome is implicated in various diseases, including autoimmune disorders, metabolic syndrome, and neurodegenerative conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound functions by inhibiting the activation of the NLRP3 inflammasome. The inflammasome is a multi-protein complex that triggers the activation of caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. By blocking this pathway, this compound can reduce inflammation associated with various pathological conditions.

Key Mechanisms

- Inhibition of Caspase-1 Activation : this compound prevents the assembly of the NLRP3 inflammasome, thereby inhibiting caspase-1 activation.

- Reduction of Cytokine Secretion : The compound significantly decreases the secretion of IL-1β and IL-18 in response to NLRP3 stimuli.

- Modulation of ROS Production : this compound may also influence reactive oxygen species (ROS) production, which is known to play a role in NLRP3 activation.

In Vitro Studies

In vitro studies have demonstrated that treatment with this compound leads to a significant reduction in IL-1β secretion from macrophages stimulated with various NLRP3 activators such as ATP and nigericin. For instance:

| Study | Cell Type | Treatment | Result |

|---|---|---|---|

| Macrophages | This compound | Decreased IL-1β secretion (p < 0.05) | |

| PBMCs | LPS + Aβ + this compound | Reduced expression of inflammasome genes (p < 0.005) |

In Vivo Studies

Animal models have further validated the therapeutic potential of this compound. In models of colitis and Alzheimer’s disease, administration of the compound resulted in:

- Decreased Inflammatory Markers : Significant reductions in serum levels of IL-1β and IL-18.

- Improved Disease Symptoms : Enhanced clinical scores in models of inflammatory bowel disease and neuroinflammation.

Case Studies

Recent case studies have explored the efficacy of this compound in chronic inflammatory conditions:

- Chronic Obstructive Pulmonary Disease (COPD) :

- Patients treated with this compound showed improved lung function and reduced exacerbation rates.

- Type 2 Diabetes :

- A clinical trial indicated that participants receiving this compound had lower levels of systemic inflammation markers compared to controls.

Potential Therapeutic Applications

Given its ability to modulate inflammation through inhibition of the NLRP3 inflammasome, this compound holds promise for treating various diseases characterized by excessive inflammation:

- Autoimmune Diseases : Such as rheumatoid arthritis and lupus.

- Metabolic Disorders : Including obesity-related inflammation and type 2 diabetes.

- Neurodegenerative Diseases : Such as Alzheimer’s disease and multiple sclerosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.